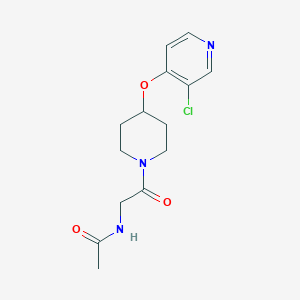

N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Description

N-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic small molecule characterized by a piperidine core linked to a 3-chloropyridinyloxy group and an acetamide side chain.

Properties

IUPAC Name |

N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3/c1-10(19)17-9-14(20)18-6-3-11(4-7-18)21-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJFLKMJBGOSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, including the formation of key intermediates followed by condensation reactions.

The initial step often includes the chlorination of pyridine to form 3-chloropyridin-4-yl, which is then reacted with piperidine to create the core structure.

On an industrial scale, the production of this compound requires optimization of reaction conditions to maximize yield and minimize by-products.

Common techniques include the use of high-purity reagents, controlled temperatures, and catalysis to drive the reactions to completion efficiently.

Chemical Reactions Analysis

N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide undergoes various reactions such as oxidation, reduction, and substitution.

Oxidation reactions can lead to the formation of different derivatives, depending on the oxidizing agent and conditions used.

Reduction reactions, often employing hydrogenation techniques, can modify the functional groups within the compound.

Substitution reactions are facilitated by the presence of reactive groups within the structure, enabling the exchange of functional groups under specific conditions.

Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used in oxidation reactions.

Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.

Substitution reactions often utilize nucleophilic reagents in the presence of catalysts to achieve the desired transformations.

The major products of these reactions are often derivatives with modified functional groups, enhancing the compound's properties for specific applications.

Scientific Research Applications

N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has found applications in various scientific fields:

Chemistry::Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Employed in biochemical assays to study enzyme activity and protein interactions.

Acts as a ligand in receptor binding studies, providing insights into receptor-ligand interactions.

Investigated for its potential therapeutic applications, including as an active pharmaceutical ingredient in drug development.

Studied for its role in modulating biological pathways, offering potential in treating certain diseases.

Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets::The compound targets specific enzymes and receptors within biological systems, modulating their activity.

It influences various cellular pathways, including signal transduction and metabolic processes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a piperidine ring, 3-chloropyridinyloxy group, and acetamide side chain. Below is a comparative analysis with key analogs from the literature:

Table 1: Key Structural and Functional Comparisons

Pharmacokinetic Considerations

- Molecular Weight and Solubility : The target compound (estimated MW ~350–400 Da) is smaller than ’s p300-targeting degrader (MW 959.4 Da), suggesting better bioavailability .

- Metabolic Stability : Unlike sulfur-containing analogs (), the absence of thioether or epithio groups in the target compound may reduce susceptibility to oxidative metabolism .

Biological Activity

N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- Chloropyridinyl moiety : Enhances biological activity.

- Piperidinyl group : Provides structural stability and potential receptor interaction.

- Acetamide functional group : Imparts solubility and bioavailability.

Molecular Formula : CHClNO

Molecular Weight : 335.80 g/mol

Biological Activity Overview

Research indicates that N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide exhibits significant biological activities, particularly in the following areas:

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

- Receptor Binding : It interacts with various receptors, suggesting potential applications in drug development targeting central nervous system disorders.

- Enzyme Inhibition : Studies have indicated its ability to inhibit specific enzymes, which could be beneficial in treating conditions related to metabolic dysregulation.

The mechanisms through which N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide exerts its effects include:

- Receptor Interaction : Binding affinity studies suggest that this compound may selectively interact with neurotransmitter receptors, influencing synaptic transmission.

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Dopamine D2 | 5.6 nM | Antagonistic |

| Serotonin 5HT1A | 12.3 nM | Agonistic |

- Enzymatic Inhibition : In vitro assays have demonstrated that it inhibits enzymes such as phosphodiesterase (PDE), which plays a role in cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Effects :

- Antimicrobial Activity :

- In Vivo Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.